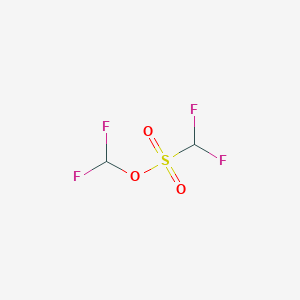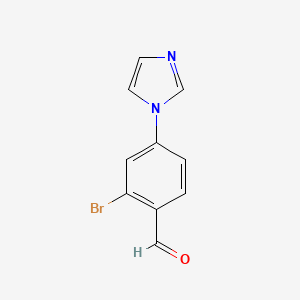
2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with a bromine atom and an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both bromine and imidazole functionalities makes it a versatile intermediate for further chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde typically involves the bromination of 4-(1H-imidazol-1-yl)benzaldehyde. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the benzaldehyde ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in a solvent like acetic acid at elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and stringent purification techniques ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions
2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, it can participate in Suzuki coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Condensation Reactions: The aldehyde group can react with amines or hydrazines to form imines or hydrazones, respectively.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts and boronic acids are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted benzaldehydes.
Oxidation: 2-Bromo-4-(1H-imidazol-1-yl)benzoic acid.
Reduction: 2-Bromo-4-(1H-imidazol-1-yl)benzyl alcohol.
科学的研究の応用
2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or active sites in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues.
類似化合物との比較
Similar Compounds
4-(1H-Imidazol-1-yl)benzaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde: Contains a pyrazole ring instead of an imidazole ring, leading to different chemical properties and reactivity.
Uniqueness
2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde is unique due to the combination of bromine and imidazole functionalities, which provide a balance of reactivity and stability
特性
分子式 |
C10H7BrN2O |
|---|---|
分子量 |
251.08 g/mol |
IUPAC名 |
2-bromo-4-imidazol-1-ylbenzaldehyde |
InChI |
InChI=1S/C10H7BrN2O/c11-10-5-9(2-1-8(10)6-14)13-4-3-12-7-13/h1-7H |
InChIキー |
KDYPLUPJLQBYJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N2C=CN=C2)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


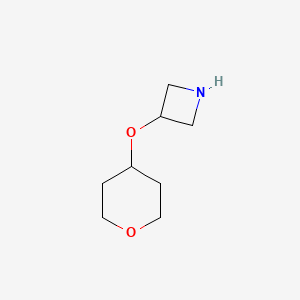
![[4-(Difluoromethyl)pyridin-2-YL]methanamine](/img/structure/B13064410.png)
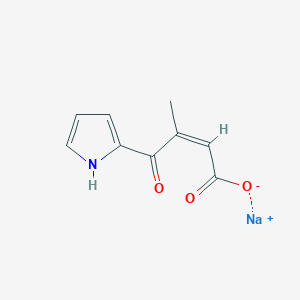
![2-{[4-(Dimethylsulfamoyl)phenyl]formamido}acetic acid](/img/structure/B13064425.png)
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13064426.png)
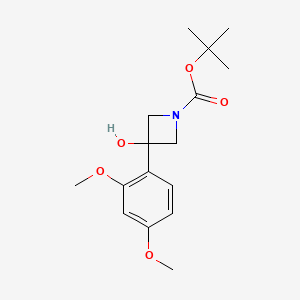
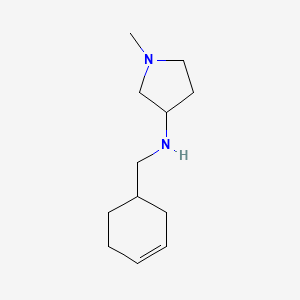
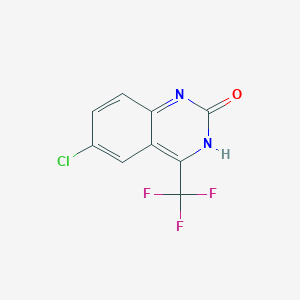
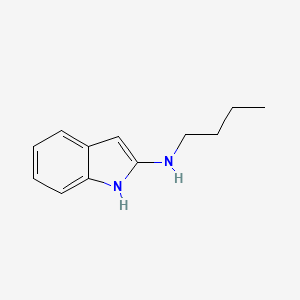
![3-Bromo-4-[(3-methylbutan-2-yl)oxy]oxolane](/img/structure/B13064458.png)

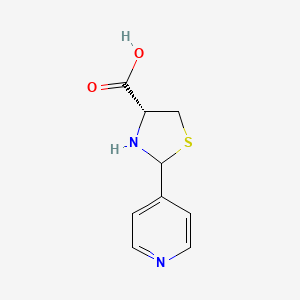
![N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B13064466.png)
